

# Thermodynamic Properties of Secondary Alkynyl Alcohols: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Hexyn-2-OL

Cat. No.: B153406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of secondary alkynyl alcohols. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique reactivity conferred by the hydroxyl and alkynyl functional groups. A thorough understanding of their thermodynamic properties is crucial for reaction design, process optimization, safety assessments, and understanding their metabolic fate.

## Core Thermodynamic Data

The following tables summarize the available experimental and computational data for key thermodynamic properties of selected secondary alkynyl alcohols. Due to the limited availability of experimental data for this specific class of compounds, some values are derived from computational studies.

Table 1: Enthalpy of Formation and Combustion

| Compound              | IUPAC Name             | Formula                          | Molar Mass (g/mol) | $\Delta H^\circ_f$ (gas, 298.15 K) (kJ/mol) | $\Delta H^\circ_c$ (liquid, 298.15 K) (kJ/mol) | Data Source |
|-----------------------|------------------------|----------------------------------|--------------------|---------------------------------------------|------------------------------------------------|-------------|
| But-3-yn-2-ol         | 1-Methyl-2-propyn-1-ol | C <sub>4</sub> H <sub>6</sub> O  | 70.09              | Data not available                          | Data not available                             |             |
| Pent-4-yn-2-ol        | 1-Methyl-3-butyn-1-ol  | C <sub>5</sub> H <sub>8</sub> O  | 84.12              | Data not available                          | Data not available                             | Cheméo[1]   |
| 2-Methyl-3-butyn-2-ol | 2-Methylbut-3-yn-2-ol  | C <sub>5</sub> H <sub>8</sub> O  | 84.12              | Data not available                          | Data not available                             |             |
| Hex-5-yn-3-ol         | 1-Ethyl-3-butyn-1-ol   | C <sub>6</sub> H <sub>10</sub> O | 98.14              | Data not available                          | Data not available                             |             |

Note: The lack of readily available experimental data for enthalpy of formation and combustion for these specific compounds highlights a significant data gap in the chemical literature.

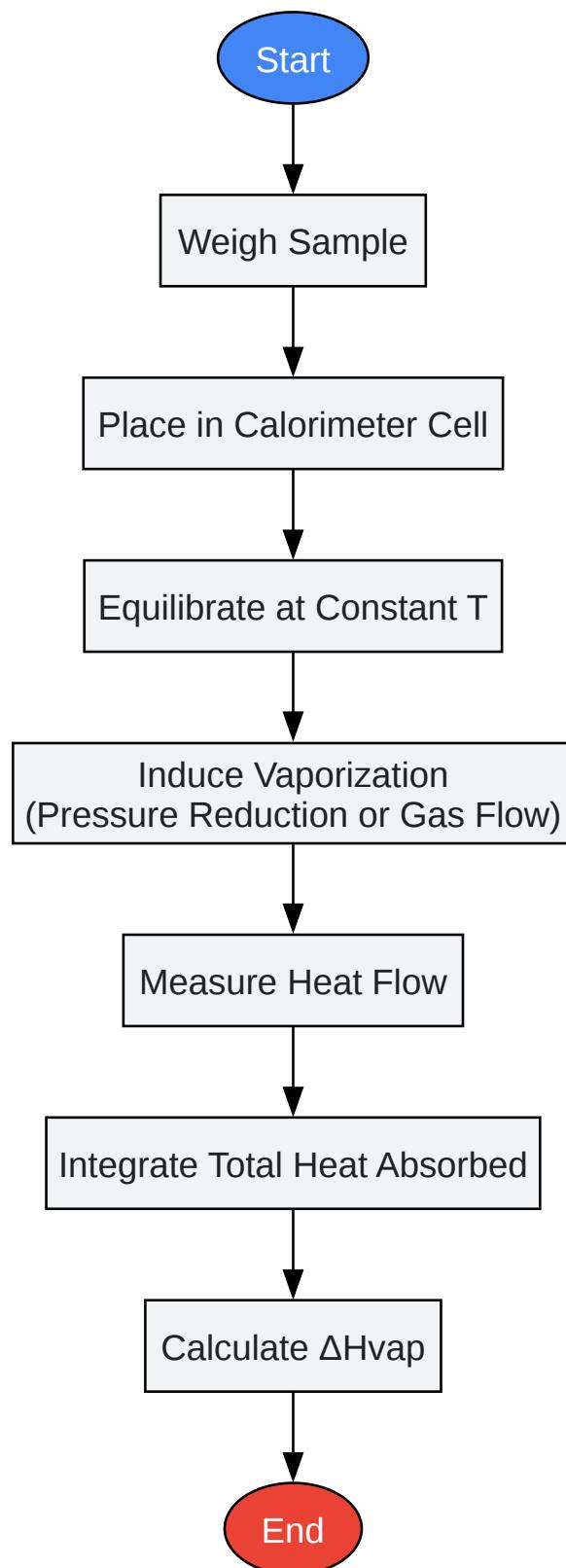
Table 2: Phase Change and Heat Capacity Data

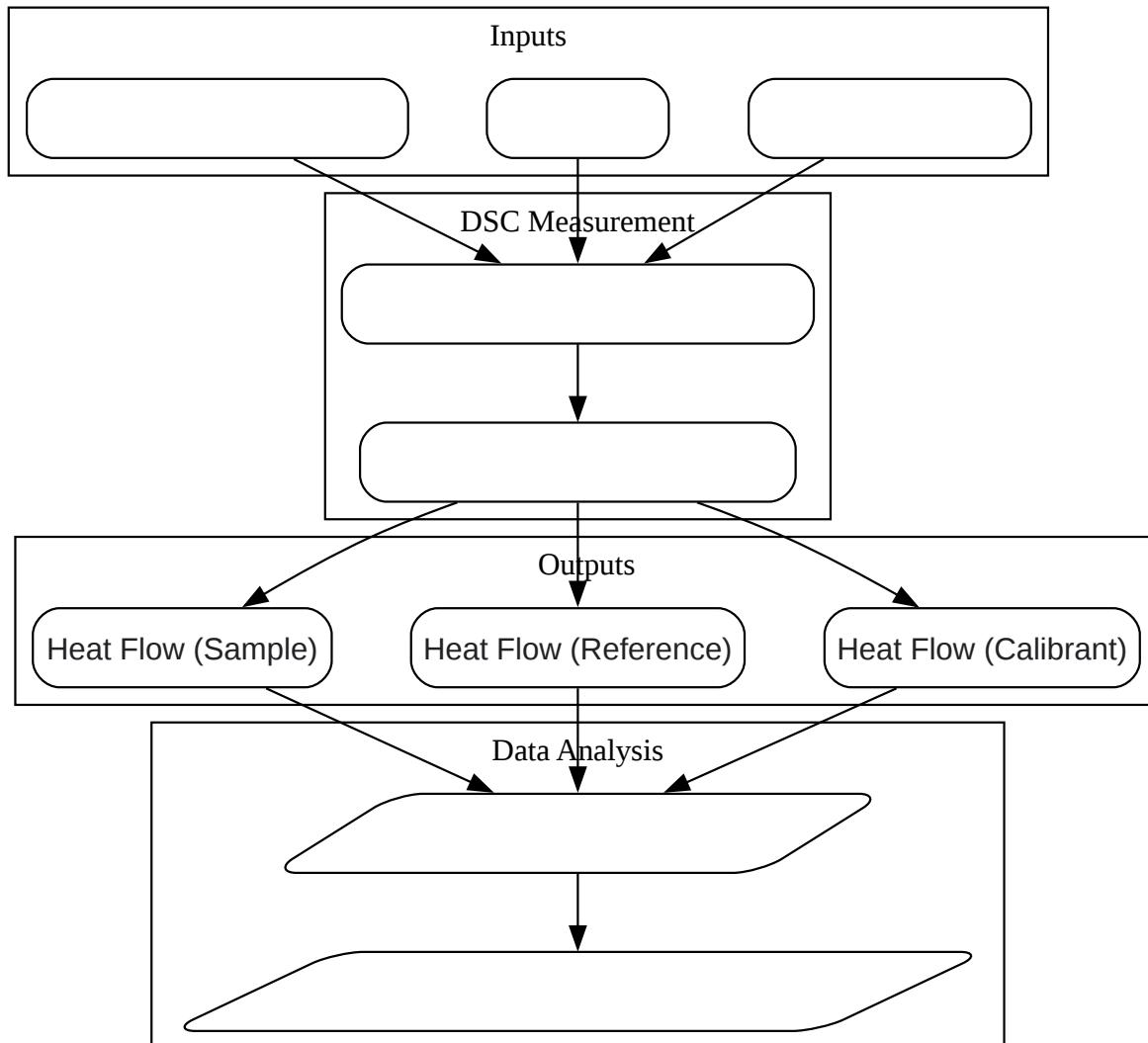
| Compound              | Boiling Point (°C) | Enthalpy of Vaporization ( $\Delta H_{\text{vap}}$ ) (kJ/mol) | Liquid Heat Capacity (Cp) (J/mol·K) | Data Source |
|-----------------------|--------------------|---------------------------------------------------------------|-------------------------------------|-------------|
| But-3-yn-2-ol         | 108-111            | Data not available                                            | Data not available                  |             |
| Pent-4-yn-2-ol        | 129-131            | Data not available                                            | Data not available                  | Cheméo[1]   |
| 2-Methyl-3-butyn-2-ol | 103-104            | Data not available                                            | Data not available                  |             |
| Hex-5-yn-3-ol         | 145-147            | Data not available                                            | Data not available                  |             |

Note: Boiling points are reported at atmospheric pressure. The absence of comprehensive experimental data necessitates reliance on predictive models and computational chemistry for many of these values.

## Experimental Protocols

The determination of the thermodynamic properties of secondary alkynyl alcohols relies on a set of well-established experimental techniques. The following sections detail the methodologies for key experiments.


### Determination of Enthalpy of Combustion by Bomb Calorimetry


The standard enthalpy of combustion is determined using a bomb calorimeter.

#### Methodology:

- **Sample Preparation:** A precisely weighed sample of the secondary alkynyl alcohol (typically 0.5 - 1.5 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Calculation:** The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system (water and bomb). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion is then calculated on a molar basis.





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Pentyn-2-ol (CAS 2117-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Secondary Alkynyl Alcohols: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153406#thermodynamic-properties-of-secondary-alkynyl-alcohols]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)